4-Chloro-3-(trifluoromethoxy)phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

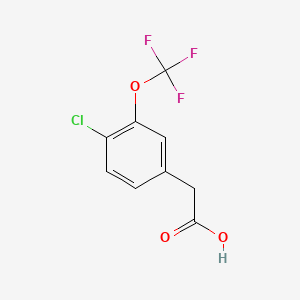

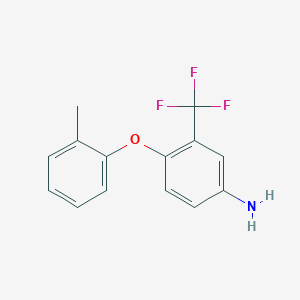

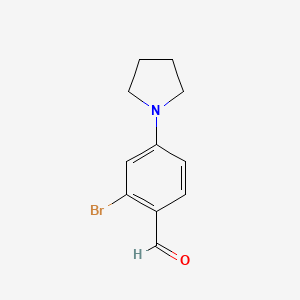

“4-Chloro-3-(trifluoromethoxy)phenylacetic acid” is a chemical compound with the molecular formula C9H6ClF3O3 . It is a solid-crystal substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of “4-Chloro-3-(trifluoromethoxy)phenylacetic acid” can be achieved through different methods. One of the most common methods is the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether .Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(trifluoromethoxy)phenylacetic acid” is characterized by the presence of a phenyl ring substituted with a chloro group, a trifluoromethoxy group, and an acetic acid group . The exact mass of the molecule is 253.9957562 g/mol .Chemical Reactions Analysis

“4-Chloro-3-(trifluoromethoxy)phenylacetic acid” undergoes various chemical reactions. For instance, it has been used in the synthesis and biological evaluation of fluorinated 3-Phenylcoumarin-7-O-Sulfamate derivatives as steroid sulfatase inhibitors .Physical And Chemical Properties Analysis

“4-Chloro-3-(trifluoromethoxy)phenylacetic acid” is a white to pale cream crystalline powder . It has a molecular weight of 254.59 g/mol . The compound has a topological polar surface area of 46.5 Ų .Scientific Research Applications

Synthesis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

This compound is used as a building block in the synthesis of various NSAIDs. The trifluoromethoxy group may enhance the potency or modify the pharmacokinetic properties of these drugs .

Antidiabetic Agents

It also finds application in the synthesis of antidiabetic agents, potentially affecting the bioavailability and metabolic stability of these therapeutic compounds .

Antihypertensive Agents

Similarly, it is utilized in creating antihypertensive agents, where the trifluoromethoxy group could play a role in the efficacy of these medications .

Agrochemical Synthesis

The compound is involved in the synthesis of agrochemicals, which could include pesticides or plant growth regulators, where its unique properties might be leveraged for improved performance .

Specialty Chemicals

It serves as a precursor for various specialty chemicals, which could encompass a wide range of applications from material science to chemical synthesis .

Proteomics Research

This compound is available for proteomics research, indicating its use in studying proteins and their functions, possibly as a reagent or a structural analog .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors , which suggests potential targets could be enzymes or receptors involved in metabolic pathways.

Mode of Action

It’s known that similar compounds can undergo reactions such as diolefination , indicating that they may interact with their targets through covalent bonding or intermolecular forces, leading to changes in the target’s structure or function.

Biochemical Pathways

Related compounds have been used in the synthesis of lactate dehydrogenase inhibitors , suggesting that it may influence metabolic pathways involving this enzyme.

Result of Action

Based on the activities of similar compounds, it could potentially lead to the inhibition of targeted enzymes or receptors, thereby modulating the associated biochemical pathways .

properties

IUPAC Name |

2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLISEZFNOVSYFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590654 |

Source

|

| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886501-02-6 |

Source

|

| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)